molecular formula C15H14F3NO B7976115 (6-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(6-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B7976115
M. Wt: 281.27 g/mol
InChI Key: MZHOICAOAJETNZ-UHFFFAOYSA-N
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Description

(6-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a trifluoromethoxy group, a biphenyl structure, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)benzyl alcohol, which is then treated with sodium hydride in methyl t-butyl ether at 37°C. This intermediate is subsequently reacted with trichloroacetonitrile at 0°C to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

(6-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its combination of a trifluoromethoxy group, a biphenyl structure, and a methanamine group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[4-methyl-3-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-10-2-3-11(9-19)8-14(10)12-4-6-13(7-5-12)20-15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHOICAOAJETNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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